molecular formula C26H23BrFN7O3 B606937 达尼考潘 CAS No. 1903768-17-1

达尼考潘

货号 B606937
CAS 编号: 1903768-17-1
分子量: 580.4184
InChI 键: PIBARDGJJAGJAJ-NQIIRXRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Danicopan, also known as ACH-4471, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria . It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . It was approved for medical use in Japan in January 2024 .


Synthesis Analysis

The synthesis of Danicopan was performed using standard methods .


Molecular Structure Analysis

The molecular formula of Danicopan is C26H23BrFN7O3 . Its molecular weight is 580.41 g/mol .


Chemical Reactions Analysis

Danicopan is a first-in-class oral small molecule FD inhibitor . In vitro studies with RBCs collected from PNH patients have shown that danicopan not only inhibited hemolysis but also prevented deposition of C3 fragments on PNH RBCs .


Physical And Chemical Properties Analysis

Danicopan has a molecular weight of 580.41 g/mol . It is stored at -20°C as a powder .

科学研究应用

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Specific Scientific Field

Hematology and Immunology

Summary

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, chronic, and progressive blood disorder caused by acquired mutations that lead to a lack of protective surface proteins on blood cells. This absence triggers the immune complement system, resulting in red blood cell destruction in blood vessels, as well as white blood cell and platelet activation. PNH is characterized by symptoms ranging from mild to severe, including anemia, blood clots, impaired bone marrow function, and fatigue.

Methods of Application

Danicopan acts on the serine protease factor D, which is a proximal node in the alternative complement system. Dual inhibition of both C5 (targeted by existing antibodies) and factor D reduces complement-mediated red blood cell destruction. In clinical trials, danicopan was administered as an add-on therapy to existing C5-targeted antibodies (ravulizumab or eculizumab).

Results

The FDA approved danicopan based on results from a phase III trial involving 73 patients. Participants were randomized to receive danicopan or placebo in addition to ravulizumab or eculizumab. The primary endpoint was the change in hemoglobin concentration from baseline to week 12. Danicopan, when combined with ravulizumab or eculizumab, increased hemoglobin levels by an average of 2.44 g/dL more than the placebo group. Danicopan also met all key secondary endpoints .

安全和危害

Danicopan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Danicopan has shown positive results in the ALPHA Phase III trial . It demonstrated a statistically significant and clinically meaningful increase in haemoglobin levels and maintained disease control in patients with paroxysmal nocturnal haemoglobinuria (PNH) who experience clinically significant extravascular haemolysis (EVH), compared to placebo plus established C5 inhibitor therapy .

属性

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danicopan

CAS RN

1903768-17-1
Record name Danicopan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danicopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANICOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
404
Citations
AM Risitano, AG Kulasekararaj, JW Lee… - …, 2021 - ncbi.nlm.nih.gov
… danicopan was generally well tolerated and could achieve inhibition of AP complement activity. This work identified danicopan … We investigated the factor D inhibitor danicopan as single…
Number of citations: 52 www.ncbi.nlm.nih.gov
DD Boyer, YP Ko, SD Podos… - … Vision Science & …, 2022 - iovs.arvojournals.org
… We assessed danicopan distribution to the posterior segment of the eye … danicopan as a systemically administered treatment option for GA. We examined the permeability of danicopan …
Number of citations: 4 iovs.arvojournals.org
JA Wiles, MD Galvan, SD Podos… - Current Medicinal …, 2020 - ingentaconnect.com
Complement plays a vital role in our innate immune defense against invasive microorganisms. Excessive complement activation or insufficient control of activation on host cells, however…
Number of citations: 29 www.ingentaconnect.com
AG Kulasekararaj, AM Risitano… - Blood, The Journal …, 2021 - ashpublications.org
… Twelve patients received ≥1 danicopan dose; 1 patients discontinued from a serious … to danicopan. Eleven patients completed the 24-week treatment period. Addition of danicopan …
Number of citations: 36 ashpublications.org
SD Podos, H Trachtman, GB Appel… - American Journal of …, 2022 - karger.com
Introduction: C3 glomerulopathy (C3G) is a rare, progressive kidney disease resulting from dysregulation of the alternative pathway (AP) of complement. Biomarkers at baseline were …
Number of citations: 2 karger.com
C Nester, GB Appel, AS Bomback… - American journal of …, 2022 - karger.com
… the orally active FD inhibitor danicopan in patients with C3G … or IC-MPGN treated with danicopan are reported. The studies … Results: Optimal systemic concentrations of danicopan were …
Number of citations: 9 karger.com
A Kulasekararaj, AM Risitano, JP Maciejewski… - Blood, 2019 - Elsevier
… , danicopan can control both IVH and EVH therefore, making FD a promising target. Aim: Demonstrate that danicopan … , proof of concept trial of danicopan in patients with an inadequate …
Number of citations: 16 www.sciencedirect.com
D Boyer, J Rivera, YP Ko, SD Podos… - … & Visual Science, 2021 - iovs.arvojournals.org
… We explored, in animal models, delivery of PO danicopan to the posterior segment of … C]danicopan 20 mg/kg to pigmented Long-Evans (LE) and albino Wistar Han (WH) rats. Danicopan …
Number of citations: 6 iovs.arvojournals.org
A Kulasekararaj, A Risitano, JW Lee, M Huang… - Blood, 2020 - Elsevier
… In vitro studies with RBCs collected from PNH patients have shown that danicopan not only … [Hgb] <10 g/dL), danicopan add-on resulted in clinically significant improvements in Hgb, …
Number of citations: 3 www.sciencedirect.com
YP Ko, D Boyer, C Marlor, S Podos… - … & Visual Science, 2020 - iovs.arvojournals.org
… exposure of danicopan following oral delivery in rabbits. Danicopan is an investigational first-in-class oral inhibitor of the essential AP protein complement factor D (FD). Danicopan has …
Number of citations: 2 iovs.arvojournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。